molecular formula C10H14ClN3O B4894753 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine

4-chloro-5-(4-morpholinyl)-1,2-benzenediamine

Cat. No. B4894753
M. Wt: 227.69 g/mol
InChI Key: XNPFFKUCIGZDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-5-(4-morpholinyl)-1,2-benzenediamine, also known as PHA-665752, is a small molecule inhibitor of the c-Met receptor tyrosine kinase. It was first identified in 2003 and has since been studied extensively for its potential use in cancer treatment.

Mechanism of Action

4-chloro-5-(4-morpholinyl)-1,2-benzenediamine acts as a competitive inhibitor of the c-Met receptor tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the activation of downstream signaling pathways that are involved in cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine inhibits the growth and migration of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine has been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine is that it is a potent and selective inhibitor of c-Met, with minimal off-target effects. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

1. Combination therapies: 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine may be used in combination with other cancer drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Studies are needed to identify biomarkers that can predict which patients are most likely to benefit from 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine treatment.
3. Development of more potent analogs: Researchers are working to develop more potent analogs of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine with improved solubility and pharmacokinetic properties.
4. Preclinical and clinical trials: Further preclinical and clinical trials are needed to evaluate the safety and efficacy of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine in different types of cancer.
In conclusion, 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine is a promising small molecule inhibitor of c-Met that has shown potential for use in cancer treatment. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine involves several steps, including the reaction of 4-chloro-2-nitroaniline with morpholine to form 4-chloro-2-nitro-N-(4-morpholinyl)aniline. This intermediate is then reduced with iron powder and acetic acid to form 4-chloro-2-amino-N-(4-morpholinyl)aniline, which is then reacted with 1,2-dibromoethane to form 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine.

Scientific Research Applications

4-chloro-5-(4-morpholinyl)-1,2-benzenediamine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of non-small cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC). Studies have shown that 4-chloro-5-(4-morpholinyl)-1,2-benzenediamine inhibits c-Met signaling, which is known to play a role in tumor growth, invasion, and metastasis.

properties

IUPAC Name

4-chloro-5-morpholin-4-ylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-7-5-8(12)9(13)6-10(7)14-1-3-15-4-2-14/h5-6H,1-4,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPFFKUCIGZDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C(=C2)N)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-morpholin-4-ylbenzene-1,2-diamine

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